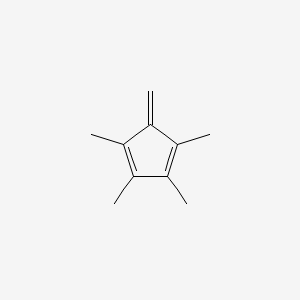
1,2,3,4-Tetramethylfulvene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-tetramethylfulvene is a member of fulvenes.
Applications De Recherche Scientifique
Structural Characteristics
1,2,3,4-Tetramethylfulvene has the molecular formula C9H14 and a molecular weight of 122.21 g/mol. It appears as a colorless to pale yellow liquid and possesses a unique cyclopentadiene structure with four methyl substituents. This configuration enhances its stability and reactivity, making it a valuable precursor in various chemical syntheses .
Applications in Organometallic Chemistry
Catalysis : One of the primary applications of this compound is in the synthesis of organometallic catalysts. It acts as a ligand that stabilizes metal centers in metallocene complexes. For example, it has been used to create stable metal-cyclopentadienyl complexes essential for catalytic processes in fine chemical manufacturing and polymerization .
Case Study : A study demonstrated the formation of a diruthenium complex using this compound as a bridging ligand. The complex exhibited interesting fluxional behavior analyzed through variable-temperature NMR spectroscopy .
Applications in Material Science
This compound is also utilized in the development of advanced materials. It has been employed in synthesizing conducting polymers through catalytic dehydrogenative polycondensation techniques. These polymers have shown excellent thermal stability and adhesion properties .
Data Table: Conducting Polymer Properties
| Property | Value |
|---|---|
| Resistivity | Low without doping |
| Thermal Stability | High |
| Thickness (CVD-like technique) | 200 – 2000 Å |
Reactivity Studies
Research has indicated that this compound can undergo oxidation reactions leading to the formation of various products. For instance, when reacted with Me3NO, it is oxidized to produce phenolic compounds alongside other byproducts . Such reactions highlight its potential role in synthetic organic chemistry.
Propriétés
Numéro CAS |
76089-59-3 |
|---|---|
Formule moléculaire |
C10H14 |
Poids moléculaire |
134.22 g/mol |
Nom IUPAC |
1,2,3,4-tetramethyl-5-methylidenecyclopenta-1,3-diene |
InChI |
InChI=1S/C10H14/c1-6-7(2)9(4)10(5)8(6)3/h1H2,2-5H3 |
Clé InChI |
RYLMKTLFCIGRQD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C)C(=C1C)C)C |
SMILES canonique |
CC1=C(C(=C)C(=C1C)C)C |
Key on ui other cas no. |
76089-59-3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















